molecular formula C12H14O B6299252 {3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol CAS No. 2165347-55-5

{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol

Cat. No.: B6299252
CAS No.: 2165347-55-5
M. Wt: 174.24 g/mol
InChI Key: FPXQMBITZDVAOP-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Bicyclo[1.1.1]pentane Research

The journey of Bicyclo[1.1.1]pentane (BCP) from a chemical curiosity to a valuable molecular scaffold began with its first synthesis in 1964 by Wiberg and his colleagues. Initially, the molecule was primarily of interest for its significant strain energy, calculated to be 66.6 kcal mol⁻¹ higher than its acyclic counterpart, pentane. For several decades following its discovery, research into BCPs was sporadic, with a limited number of synthetic routes available.

A pivotal moment in BCP research came with the synthesis and characterization of [1.1.1]propellane, a highly strained precursor that provided a more accessible entry point to the BCP core. The reactivity of the central bond in [1.1.1]propellane towards radical and anionic additions opened up new avenues for the functionalization of the BCP scaffold.

The strategic importance of BCPs in drug discovery was not fully realized until 1996, when Pellicciari and coworkers synthesized a BCP analogue of a glutamate (B1630785) receptor antagonist. However, it was a 2012 publication by Stepan and colleagues that truly ignited the interest of the medicinal chemistry community. They demonstrated that replacing a para-substituted phenyl ring in a γ-secretase inhibitor with a BCP moiety led to significant improvements in the drug's physicochemical properties, including enhanced solubility and metabolic stability, without compromising its biological activity. acs.org This discovery marked a turning point, and since then, the number of patents and publications featuring BCP derivatives in drug discovery programs has surged.

Strategic Significance of Bicyclo[1.1.1]pentane Scaffolds in Molecular Design

The strategic value of BCP scaffolds in molecular design stems from their unique combination of rigidity, three-dimensionality, and their ability to act as bioisosteres for commonly used chemical motifs.

The BCP core is a highly rigid structure, often described as a "molecular rod" or a three-dimensional diamondoid. This rigidity is a key feature, as it allows for the precise positioning of substituents in three-dimensional space. The distance between the two bridgehead carbons (C1 and C3) is approximately 1.87 Å, which is remarkably similar to the distance between the para-positions of a benzene (B151609) ring. This geometric mimicry is a cornerstone of its use as a phenyl ring bioisostere. The substituents at the bridgehead positions are held in a fixed, linear orientation, which can be advantageous in designing molecules that interact with specific biological targets.

Table 1: Comparison of Geometric Parameters

Feature 1,4-Disubstituted Benzene 1,3-Disubstituted Bicyclo[1.1.1]pentane
Distance between substituents ~4.2 Å ~4.0 Å
Substituent Exit Vector Angle 180° 180°

The rigid, linear arrangement of the C1 and C3 positions makes BCP an excellent linker or spacer unit in molecular constructs. Unlike flexible alkyl chains, the BCP scaffold maintains a defined distance and orientation between two connected moieties. This property is highly valuable in various applications, from designing bivalent ligands in medicinal chemistry to constructing molecular wires in materials science.

Furthermore, the non-planar, three-dimensional nature of the BCP scaffold is a significant advantage in the modern drug discovery paradigm of "escaping flatland." The over-reliance on flat, aromatic structures in drug candidates has been linked to issues such as poor solubility and high metabolic turnover. The introduction of three-dimensional scaffolds like BCP can lead to improved physicochemical properties, better target engagement, and the exploration of novel chemical space. The BCP motif provides a robust and predictable way to introduce three-dimensionality into a molecule without adding excessive molecular weight or lipophilicity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-phenyl-1-bicyclo[1.1.1]pentanyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h1-5,13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXQMBITZDVAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformations of 3 Phenylbicyclo 1.1.1 Pentan 1 Yl Methanol and Its Bicyclo 1.1.1 Pentane Analogs

Chemical Transformations at the Methanol (B129727) Functionality

The primary alcohol group in {3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol is a versatile handle for introducing diverse functionalities. Standard organic transformations can be applied to this group, although the unique steric and electronic properties of the BCP cage can sometimes influence reactivity.

Oxidation Reactions

The oxidation of the primary alcohol in BCP derivatives can yield either the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions employed. While specific studies on the oxidation of this compound are not extensively detailed in the literature, the oxidation of analogous BCP-containing alcohols provides insight into these transformations. For instance, the oxidation of BCP alcohols to their corresponding carboxylic acids is a known transformation in the synthesis of BCP-based building blocks.

Common oxidizing agents can be employed for these transformations. For the conversion to aldehydes, reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically effective under mild conditions, minimizing over-oxidation. For the synthesis of the carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) would be required.

Table 1: Representative Oxidation Reactions of Bicyclo[1.1.1]pentyl Methanol Analogs

Starting MaterialReagent(s)ProductYield (%)Reference
(3-Bromobicyclo[1.1.1]pentan-1-yl)methanolJones Reagent3-Bromobicyclo[1.1.1]pentane-1-carboxylic acid85%Analogous reaction
(Bicyclo[1.1.1]pentan-1-yl)methanolPCC, CH₂Cl₂Bicyclo[1.1.1]pentane-1-carbaldehydeNot reportedAnalogous reaction

Esterification and Etherification

Esterification: The esterification of this compound can be readily achieved through standard methods, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or through Fischer esterification with a carboxylic acid under acidic catalysis. These reactions are fundamental in creating derivatives for various applications, including as prodrugs in medicinal chemistry. For example, the esterification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid with methanol is a key step in the synthesis of various BCP building blocks. nih.gov

Etherification: The synthesis of ethers from BCP alcohols has historically been challenging. Traditional Williamson ether synthesis conditions, which involve the use of a strong base to form an alkoxide, can lead to decomposition of the BCP core, particularly in more strained bridge-substituted systems. nih.gov However, recent advancements have provided practical solutions to this problem. A notable development is the use of trichloroacetimidate (B1259523) chemistry under acidic conditions, which avoids the base-mediated decomposition pathway. chemrxiv.org This method allows for the direct alkylation of BCP alcohols, opening up access to a wide range of BCP ethers. Another modern approach involves the use of BCP–thianthrenium reagents in a dual copper/photoredox catalyzed reaction, which enables the etherification of primary, secondary, and even tertiary alcohols under mild conditions. acs.org

Table 2: Examples of Esterification and Etherification of BCP Alcohols

Starting AlcoholReagent(s)Product TypeMethodReference
Bicyclo[1.1.1]pentan-1-olBenzyl bromide, NaHEtherWilliamson ether synthesis acs.org
Bicyclo[1.1.1]pentan-1-olBenzyl trichloroacetimidate, TMSOTfEtherTrichloroacetimidate activation chemrxiv.org
Various alcoholsBCP–thianthrenium salt, Cu/photoredox catalystEtherDual catalysis acs.org
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acidMethanol, SOCl₂EsterFischer-type esterification nih.govacs.org

Halogenation

The conversion of the primary alcohol in this compound to a halide is a key transformation for introducing a versatile leaving group for subsequent nucleophilic substitution or cross-coupling reactions. Standard halogenating agents can be employed for this purpose. For instance, thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used to synthesize the corresponding chloride and bromide, respectively. The Appel reaction, using a combination of a triarylphosphine and a carbon tetrahalide, is another effective method. These transformations are generally efficient for primary alcohols on the BCP scaffold.

Reactions Involving the Bicyclo[1.1.1]pentane Core

The unique, strained structure of the BCP core allows for a range of functionalization reactions that are not typically observed in more conventional carbocycles.

C-H Functionalization of Bridgehead and Bridge Positions

Direct C-H functionalization of the BCP core is a powerful strategy for late-stage modification of these molecules. The bridgehead positions, being tertiary carbons, are particularly susceptible to radical-mediated functionalization. Enantioselective C-H insertion reactions catalyzed by dirhodium complexes have been successfully employed to forge new C-C bonds at the tertiary bridgehead position of various BCPs. nsf.gov This method provides access to chiral, substituted BCPs while maintaining the integrity of the carbocyclic framework. nsf.gov

Functionalization of the methylene (B1212753) bridge positions is more challenging due to the higher bond dissociation energy of these C-H bonds. However, methods for direct chlorination of the BCP core have been reported, although they can sometimes lead to mixtures of products or ring fragmentation. nsf.gov

Derivatization via Organometallic Intermediates (e.g., Boronates)

The synthesis of organometallic derivatives of BCPs, particularly boronates, provides a versatile platform for further functionalization through cross-coupling reactions. BCP boronates can be prepared through several routes, including the reaction of a BCP-lithium species with a borate (B1201080) ester. For instance, 2-(2-Cyclopentyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been synthesized and characterized, showcasing the feasibility of introducing a boronate group onto a phenyl-substituted BCP. nih.gov These BCP boronates can then participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to introduce a wide range of substituents at the bridgehead position.

Table 3: Synthesis of a Phenyl-Substituted BCP Boronate

Starting MaterialKey ReagentsProductYield (%)Reference
3-(2-Cyclopentyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-2-mesitylsulfonylhydrazideCesium carbonate, Dioxane2-(2-Cyclopentyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneNot reported nih.gov

Advanced Functionalization Strategies for this compound Derivatives

The functionalization of the BCP core is essential for its application in medicinal chemistry and materials science, allowing for the synthesis of diverse analogs for structure-activity relationship (SAR) studies. nih.govresearchgate.net Advanced strategies have been developed to modify the BCP scaffold, primarily at the bridgehead (C1 and C3) positions. These methodologies are broadly applicable to BCP derivatives, including those of this compound, enabling late-stage modifications to introduce molecular complexity and fine-tune physicochemical properties.

A primary route to functionalized BCPs involves the ring-opening of [1.1.1]propellane with radical or anionic species. acs.orgrhhz.net This approach provides access to a wide range of mono- and di-substituted BCPs that serve as versatile building blocks. rhhz.net

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds at the bridgehead positions of the BCP core, connecting it to aryl, heteroaryl, and other organic fragments. rsc.org These methods often utilize pre-functionalized BCPs, such as BCP-halides or BCP-organometallics.

Iron-Catalyzed Kumada Coupling: A simple and efficient iron-catalyzed Kumada cross-coupling has been developed for reacting BCP iodides with various aryl and heteroaryl Grignard reagents. This method uses an inexpensive Fe(acac)₃/TMEDA catalyst system and proceeds rapidly at room temperature.

Nickel- and Palladium-Catalyzed Couplings: Nickel and Palladium catalysts are widely used for coupling BCP derivatives. Negishi cross-coupling of BCP-organozinc reagents (formed from BCP-Grignards) with aryl halides is a notable example. rsc.org Additionally, nickel-catalyzed decarboxylative cross-coupling of BCP redox-active esters with (hetero)aryl bromides offers a radical-based alternative to traditional methods that require reactive organometallics. rsc.org

Suzuki-Type Coupling: BCP-trifluoroborate salts have been engaged in Ni/photoredox dual cross-coupling reactions, demonstrating the feasibility of Suzuki-type couplings for this scaffold. rsc.org

Coupling TypeBCP SubstrateCoupling PartnerCatalyst SystemKey Features
KumadaBCP-IodideAryl/Heteroaryl-MgXFe(acac)₃ / TMEDAFast, mild conditions, inexpensive catalyst.
NegishiBCP-ZnX (from BCP-MgX)Aryl/Heteroaryl-HalidePd or Ni CatalystBroad scope for aryl and heteroaryl partners.
DecarboxylativeBCP Redox-Active Ester(Hetero)aryl-BromideNi Catalyst / PhotoredoxUtilizes stable, solid BCP precursors.
Suzuki-TypeBCP-Trifluoroborate(Hetero)aryl-HalideNi Catalyst / PhotoredoxEngages versatile boronate derivatives.

Radical-Mediated Functionalization

Radical reactions are particularly well-suited for the functionalization of the strained BCP system and often proceed under mild conditions with high functional group tolerance, making them ideal for late-stage modifications. acs.orgacs.orgrsc.org

Atom-Transfer Radical Addition (ATRA): The reaction of [1.1.1]propellane or its precursor, tricyclo[1.1.1.0¹³]pentane (TCP), with alkyl halides via triethylborane- or photoredox-initiated ATRA is a highly effective method for synthesizing 1-halo-3-substituted BCPs. nih.govchemrxiv.org The resulting BCP-halide products are versatile intermediates for subsequent transformations, including dehalogenation or conversion to carbonyls, alcohols, and heterocycles. nih.govchemrxiv.org

Multicomponent Reactions: Photoredox catalysis has enabled three-component reactions that simultaneously install two different functional groups onto the BCP core. rhhz.netthieme-connect.com For example, the radical cross-coupling of carboxylic acids, alkynes, and [1.1.1]propellane can generate alkyl-alkynyl-substituted BCPs using a dual photoredox and copper catalysis system. nih.gov These methods provide rapid access to complex BCP derivatives from simple starting materials. thieme-connect.com

Generation and Trapping of BCP Radicals: BCP radicals can be generated from various precursors, such as BCP redox-active esters or through the addition of other radicals to [1.1.1]propellane. rsc.orglboro.ac.uk These highly reactive BCP radicals can then be trapped by a range of radical acceptors, including boronic esters, to form synthetically useful BCP-boronates. thieme-connect.comlboro.ac.uk

Direct C–H Functionalization

Directly converting C–H bonds into C–C or C-heteroatom bonds is a highly atom-economical strategy. While challenging for the BCP scaffold, methods for direct bridgehead C–H functionalization have been developed.

Rhodium-Catalyzed C–H Insertion: A significant breakthrough in this area is the development of a rhodium-catalyzed enantioselective C–H functionalization. acs.org This method employs chiral dirhodium catalysts to facilitate the insertion of donor/acceptor carbenes into the tertiary C–H bond of BCPs, providing a direct route to chiral, substituted BCPs with high enantioselectivity. nsf.govresearchgate.net This strategy forges a new C-C bond at the tertiary position without compromising the integrity of the carbocyclic framework. nsf.gov

Functionalization of Bridge Positions

While functionalization at the C1 and C3 bridgehead positions is well-documented, derivatization at the three concyclic secondary bridge (C2) positions is an emerging and challenging field. lboro.ac.uknih.gov Accessing C2-substituted BCPs is of high interest as these structures can serve as bioisosteres for ortho- and meta-substituted benzenes, opening up new chemical space for drug discovery. Recent advances have demonstrated programmable strategies for the sequential derivatization of BCP bis-boronates, enabling selective functionalization at both the bridgehead (C3) and bridge (C2) positions to access previously inaccessible di- and tri-substituted BCPs. nih.govresearchgate.net

StrategyMethodKey PrecursorProductsSignificance
Radical-MediatedPhotoredox-Catalyzed ATRA[1.1.1]Propellane, Alkyl Halides1-Halo-3-substituted BCPsMild conditions, high functional group tolerance, versatile products.
Radical-MediatedMulticomponent Coupling[1.1.1]Propellane, Radicals, Traps1,3-Difunctionalized BCPsRapid construction of complex scaffolds in one step.
C-H FunctionalizationRhodium-Catalyzed InsertionMonosubstituted BCPChiral α-substituted BCPsDirect, enantioselective C-C bond formation.
Bridge FunctionalizationSequential Boronate CouplingBCP Bis-boronatesC1,C2- and C1,C2,C3-substituted BCPsAccess to ortho/meta-arene bioisosteres.

Computational and Spectroscopic Characterization of Bicyclo 1.1.1 Pentane Structures

Theoretical Studies on Strain and Bonding in the Bicyclo[1.1.1]pentane System

The unique geometry of the BCP cage, characterized by inverted tetrahedral carbons at the bridgehead positions, results in significant ring strain, estimated to be between 65 and 68 kcal/mol. acs.orgresearchgate.netchemrxiv.org This high level of strain profoundly influences its bonding and electronic properties, which have been extensively investigated through theoretical studies.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of BCP systems. nih.govnih.govdiva-portal.org DFT modeling is used to optimize geometries, calculate molecular electrostatic potentials, and analyze the electronic effects of substituents on the BCP cage. nih.govnih.gov

Computational studies have shown that the BCP framework can effectively transmit electronic effects, a property that is crucial for its role as a benzene (B151609) bioisostere. nih.gov DFT analysis of various BCP derivatives reveals that substituents at the bridgehead positions can significantly influence the electronic nature of the entire scaffold. nih.govtum.de For instance, in molecules with the general formula Ph-[BCP]n-X, the geometry of the phenyl group is perturbed by the substituent X, indicating electronic communication through the BCP cage. This transmission is attributed to the high electron density within the cage and hyperconjugative interactions between the substituent and the framework. nih.gov

Furthermore, DFT calculations have been employed to understand reaction mechanisms involving BCPs. For example, computational analysis has been used to calculate the energy profiles for the C–C activation of substituted bicyclo[1.1.0]butanes to form BCPs, supporting proposed triplet carbene intermediate mechanisms. acs.orgacs.org These theoretical investigations are vital for optimizing synthetic routes and predicting the reactivity of BCP derivatives.

Analysis of Molecular Topology and Electronic Structure

The analysis of molecular topology, often using methods like the Quantum Theory of Atoms in Molecules (QTAIM), provides a deeper understanding of the bonding within the strained BCP system. nih.govresearchgate.net These analyses have been used to quantify the strength of non-covalent interactions and to characterize the electron density distribution. nih.govnih.gov

Topological analysis of the electron density reveals critical points that define the bonding network. researchgate.netnih.gov In the BCP cage, while the bridgehead carbons are not formally bonded in a classical sense, the electronic structure allows for significant "through-cage" communication. nih.gov The stability of the BCP core, despite its high strain, is a result of its unique bridged architecture. lboro.ac.uk The electronic structure of BCP systems has been a subject of study since the 1970s, with early research focusing on understanding the unusual bonding that accommodates such a strained geometry. acs.org More recent studies using magnetic shielding analysis have further probed the bonding, comparing it to related strained molecules like [1.1.1]propellane and tetrahedrane. nih.gov

Elucidation of Non-Covalent Interactions in Bicyclo[1.1.1]pentane Derivatives

The ability of a molecule to engage in specific non-covalent interactions (NCIs) is fundamental to its function in biological systems and its organization in the solid state. For BCP derivatives like {3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol, understanding these interactions is key to predicting their behavior as drug analogues or materials components. nih.govnih.gov

Hydrogen Bonding and Halogen Bonding

BCP derivatives are capable of participating in a variety of non-covalent interactions, including hydrogen and halogen bonds. nih.govnih.govresearchgate.net The nature and strength of these interactions are highly dependent on the functional groups attached to the BCP bridgehead positions. nih.govtum.de

Hydrogen Bonding: The presence of functional groups like the hydroxyl in this compound or carboxylic acids in other derivatives allows for the formation of hydrogen bonds. nih.gov Studies on BCP-dicarboxylic acids have shown the presence of strong N−H···O and weaker C−H···O contacts. nih.govnih.gov In some cases, short O···H contacts are the most prominent interactions observed in the crystal structure. nih.gov Interestingly, there is also evidence for hydrogen bonding involving the bridging C-H bonds of the BCP skeleton itself, although these are typically weak interactions. chemrxiv.org

Halogen Bonding: When halogens are incorporated as substituents, BCP derivatives can act as halogen bond donors. tum.de X-ray analysis has revealed various halogen-bond-mediated contacts, such as I···I and I···N interactions. nih.govresearchgate.net The preference for a particular type of halogen bond (e.g., I···I vs. I···N) depends on the electronic properties and the geometry of the substituents on the BCP scaffold. nih.govnih.gov The formation of these directional interactions can be used to control the assembly of molecules in the solid state. researchgate.net

A comparative analysis of halogen bond parameters in several BCP derivatives is presented below.

Compound IDInteraction TypeDistance (Å)% of vdW RadiiAngle (°)
BCP 2 C−I···N2.943(3)83.8178.0(1)
BCP 3 C−I···I3.737(1)94.1172.9(1)
BCP 4 C−I···N2.871(4)81.8177.3(1)
C−I···I3.842(1)96.7170.8(1)
Data sourced from a study on non-covalent interactions on the BCP scaffold. nih.gov

Intermolecular Packing Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. nih.govnih.govdntb.gov.ua By mapping properties like the normalized contact distance (dnorm) onto the surface, it provides a detailed picture of the crystal packing. This analysis, combined with 2D fingerprint plots, allows for the decomposition of the complex network of interactions into contributions from different atom-atom contacts. nih.govnih.gov

For various BCP derivatives, Hirshfeld analysis has been used to study interactions such as H···H, C···H, O···H, and halogen contacts. nih.govchemrxiv.org These studies have shown that the bulky, three-dimensional nature of the BCP unit can prevent π-π stacking between aromatic substituents, a feature that can be advantageous in drug design. nih.govtum.de The BCP skeleton itself is often found to be rotationally averaged in crystal structures, suggesting it participates in fewer specific interactions compared to the more electronically active bridgehead functional groups. nih.govnih.gov However, Hirshfeld analysis has also provided evidence for CBCP···H−CPh interactions, indicating that even the hydrocarbon cage can engage in weak, directive contacts that influence crystal packing. nih.gov

An article on the chemical compound "this compound" focusing on its applications in advanced materials and supramolecular chemistry cannot be generated as requested. Extensive searches for scientific literature and data on this specific compound have yielded no information regarding its use in the specified areas.

The performed searches for "this compound" did not provide any results detailing its:

Integration into Polymer Architectures: No studies were found that describe the incorporation of this compound into polymers or its effect on their mechanical properties.

Design of Supramolecular Assemblies: There is no available information on the use of this compound in creating molecular rods, rotors, linkers for framework structures like Metal-Organic Frameworks (MOFs), or in the development of sensing platforms.

Development as a Specialized Molecular Building Block: While the bicyclo[1.1.1]pentane (BCP) core is recognized as a valuable building block in medicinal and materials chemistry, no specific research findings were located that focus on the development and application of this compound for this purpose. thieme-connect.comnih.govnih.govuniv.kiev.uaresearchgate.netresearchgate.net

Research is available for related compounds, such as 3-phenylbicyclo[1.1.1]pentan-1-amine and various other functionalized bicyclo[1.1.1]pentane derivatives. rsc.orgrsc.org However, in adherence to the strict instructions to focus solely on "this compound" and the provided outline, this information on related but distinct molecules cannot be used.

Therefore, due to the absence of specific data for "this compound" within the requested scientific domains, the generation of a thorough, informative, and scientifically accurate article as per the provided outline is not possible at this time.

Applications of Bicyclo 1.1.1 Pentane Scaffolds in Advanced Materials and Supramolecular Chemistry

Development of Specialized Molecular Building Blocks

Building Blocks for Click Chemistry

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a valuable component in click chemistry, a class of reactions known for their high efficiency and specificity. BCP-derived azides and terminal alkynes are key substrates for these reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). enamine.netresearchgate.net These functionalized BCPs serve as versatile building blocks for applications in medicinal chemistry, combinatorial chemistry, and bioconjugation. enamine.net

The synthesis of these BCP building blocks typically starts from corresponding carboxylic acids, requiring two or three steps. researchgate.net A crucial step in creating 1-azidobicyclo[1.1.1]pentanes involves a copper-catalyzed diazo-transfer reaction. researchgate.net For the synthesis of BCP-substituted alkynes, a common method is the Seyferth–Gilbert homologation. researchgate.net

A notable precursor for these reactions is 1-azido-3-iodobicyclo[1.1.1]pentane, which can be used to generate a variety of BCP triazole building blocks through Cu(I)-catalyzed 1,3-dipolar cycloaddition reactions. chemrxiv.org This approach allows for the synthesis of diverse structures, including 1,4-disubstituted triazoles and more complex 5-iodo-1,4,5-trisubstituted triazoles. chemrxiv.org The modular nature of these reactions provides a straightforward pathway to multiply substituted BCP triazoles. chemrxiv.org

The integration of BCP units into molecules via click chemistry is valued for increasing the three-dimensional character of the final product, which can lead to improved pharmacokinetic properties such as aqueous solubility and membrane permeability. researchgate.net

Table 1: Key Reactions for BCP Click Chemistry Building Blocks

Product Type Key Reaction Starting Material Reference
1-Azidobicyclo[1.1.1]pentanes Copper-catalyzed diazo transfer BCP carboxylic acids researchgate.net
Bicyclo[1.1.1]pentyl-substituted alkynes Seyferth–Gilbert homologation BCP carboxylic acids researchgate.net

Ligands for Coordination Chemistry (e.g., Diphosphine Ligands)

Bicyclo[1.1.1]pentane scaffolds are effective frameworks for constructing novel diphosphine ligands, which are crucial in coordination chemistry and catalysis. These BCP-based ligands are considered isosteres of 1,4-bis(diphenylphosphino)benzenes, offering a rigid, linear, and three-dimensional alternative to the planar phenyl spacer. nih.govchemrxiv.org

The synthesis of these ligands often starts from [1.1.1]propellane, a highly strained precursor whose central carbon-carbon bond can be readily cleaved. nih.govhokudai.ac.jp A versatile method for synthesizing a wide array of both symmetric and unsymmetric BCP-based diphosphine ligands involves a radical chain process initiated by light. hokudai.ac.jp This process can be catalyzed by an iridium-based photocatalyst under blue LED light or proceed without a catalyst using white LED light. hokudai.ac.jpchemrxiv.org

These straight-shaped BCP ligands have been successfully used to create transition metal complexes. For instance, they coordinate with two different gold atoms to form a linear complex, a geometry that differs from traditional diphosphine ligands like bis(diphenylphosphino)ethane (dppe), which typically chelate to a single metal center to form a cyclic complex. hokudai.ac.jp Furthermore, BCP-diphosphine derivatives have been utilized to generate europium-based coordination polymers, which may have applications in luminescent photonic materials due to the unique coordination environment of the europium center. hokudai.ac.jpresearchgate.net

Table 2: Examples of BCP-Based Ligands and Complexes

Ligand Type Synthesis Method Metal Complex Formed Potential Application Reference
(Un)symmetric BCP-diphosphines Radical diphosphination of [1.1.1]propellane Straight-shaped Au complex Materials Science hokudai.ac.jpchemrxiv.org

Scaffolds for Porphyrinoid Systems

In the field of supramolecular chemistry, connecting multiple chromophoric units like porphyrins in a well-defined spatial arrangement is a significant challenge. Bicyclo[1.1.1]pentane scaffolds provide a solution by acting as rigid, linear linkers that can hold two porphyrin units at a fixed distance and orientation without facilitating electronic communication between them. nih.govsemanticscholar.org This is a key advantage over conjugated linkers that can alter the electronic properties of the attached chromophores. nih.gov

The synthesis of these multi-porphyrin arrays involves connecting porphyrin rings to the bridgehead carbons of the BCP scaffold, often through robust amide or Pd-catalyzed cross-coupling reactions. nih.gov The BCP unit is transparent to UV/Vis light, ensuring that the photophysical properties of the porphyrin units are not obscured. nih.govsemanticscholar.org This allows for the study of energy and electron transfer processes between the rigidly held porphyrins. semanticscholar.org

Beyond simply linking porphyrins, BCP units can be directly incorporated into the macrocyclic structure of porphyrinoids. nih.gov A two-step approach using Grignard reagents allows for the synthesis of a new class of calix researchgate.netpyrrole (B145914) analogues where two methylene (B1212753) bridges are replaced by BCP units. nih.govchemrxiv.org X-ray diffraction and NMR spectroscopy have shown that the pyrrole rings in these BCP-containing macrocycles adopt specific conformations, such as 1,3-alternate or αβαβ. nih.gov This structural control opens up new possibilities for designing novel host-guest systems and sensors.

Table 3: BCP Applications in Porphyrinoid Chemistry

Application Synthetic Strategy Key Feature Reference
Porphyrin Dimers Amide or Pd-catalyzed coupling to BCP bridgeheads Rigid, linear scaffold prevents electronic communication nih.govsemanticscholar.org

Future Perspectives and Research Directions in Bicyclo 1.1.1 Pentane Chemistry

Development of Novel Synthetic Methodologies

The synthesis of functionalized bicyclo[1.1.1]pentanes has been a central theme of research, with the majority of methods relying on the ring-opening of the strained precursor, [1.1.1]propellane. researchgate.netnih.gov While significant progress has been made, the development of more efficient, scalable, and versatile synthetic methodologies remains a key objective.

Recent breakthroughs have moved beyond traditional methods, embracing modern synthetic strategies. Photoredox catalysis, for instance, has enabled the synthesis of highly functionalized carbon- and heteroatom-substituted BCPs. nih.govacs.org Light-enabled, catalyst-free reactions in flow systems have proven to be a scalable and clean approach for producing BCP iodides in kilogram quantities, which are versatile intermediates for further functionalization. enamine.net Another innovative approach involves a one-step, visible light-induced synthesis of BCP-ketones using tert-butyl hydrogen peroxide (TBHP) as a hydrogen transfer agent, offering a mild, metal-free alternative to harsher methods. miragenews.com

The development of stable, crystalline alternatives to the volatile and unstable [1.1.1]propellane is another promising avenue. findaphd.com Such precursors would facilitate safer and more practical handling, opening up new possibilities for the synthesis of 1,3-disubstituted BCPs amenable to a wider range of subsequent reactions, including transition metal and photoredox-mediated cross-couplings. findaphd.com Furthermore, radical multicomponent reactions, such as the carboamination of [1.1.1]propellane, are being explored to directly synthesize unsymmetrically 1,3-difunctionalized BCP derivatives, a previously challenging synthetic goal. thieme-connect.comthieme-connect.com

Future research in this area will likely focus on:

Expanding the scope of catalytic systems: Developing new catalysts to achieve previously inaccessible transformations and improve reaction efficiency and selectivity.

Late-stage functionalization: Creating methods for introducing the BCP motif or functionalizing existing BCP cores at later stages of a synthetic sequence, which is highly valuable in drug discovery. nih.gov

Asymmetric synthesis: Designing enantioselective methods to access chiral BCPs, which are of significant interest for pharmaceutical applications. edandersonchem.org

Bridge functionalization: While bridgehead functionalization is well-established, methodologies for selectively functionalizing the bridge carbon atoms of the BCP scaffold are less common and represent a significant area for growth. nih.govescholarship.org

A summary of key synthetic strategies is presented in the table below.

Synthetic StrategyKey FeaturesPrecursorProduct TypeRef
Photoredox CatalysisMild reaction conditions, high functional group tolerance[1.1.1]PropellaneCarbon- and heteroatom-substituted BCPs nih.govacs.org
Flow ChemistryScalable, catalyst-free, clean[1.1.1]Propellane, Alkyl iodidesBCP iodides enamine.net
Visible Light-Induced AcylationMetal-free, room temperature[1.1.1]Propellane, AldehydesBCP-ketones miragenews.com
Radical Multicomponent ReactionsDirect synthesis of unsymmetrical BCPs[1.1.1]Propellane3-Substituted BCP-1-ylamines thieme-connect.comthieme-connect.com
Stable Propellane PrecursorsSafer handling, broader reaction scopeCrystalline propellane alternatives1,3-Disubstituted BCPs findaphd.com

Exploration of New Chemical Space through Bicyclo[1.1.1]pentane Functionalization

The ability of the BCP scaffold to act as a non-classical bioisostere has been the primary driver for its adoption in medicinal chemistry. thieme-connect.compharmablock.comnih.gov By replacing planar aromatic rings with the three-dimensional BCP core, chemists can significantly alter the properties of a molecule, often leading to improved solubility, metabolic stability, and oral bioavailability. bldpharm.comnih.govacs.org The exploration of new chemical space through BCP functionalization is therefore a vibrant area of research.

The synthesis of a diverse array of functionalized BCP building blocks is crucial for this exploration. nih.govenamine.net This includes not only monosubstituted and symmetrically 1,3-disubstituted BCPs but also more complex, unsymmetrically substituted and bridge-functionalized derivatives. thieme-connect.comnih.gov For example, the development of a programmable bis-functionalization strategy for BCP bis-boronates allows for the sequential derivatization of both bridgehead and bridge positions, opening up access to previously unexplored C1,C2-disubstituted and C1,C2,C3-trisubstituted BCPs. nih.gov

The application of these novel BCP analogues in drug discovery has already shown considerable promise. For instance, replacing a para-substituted fluorophenyl ring with a BCP moiety in a γ-secretase inhibitor led to a compound with equivalent potency but significantly improved passive permeability and aqueous solubility. nih.govacs.org Similarly, the incorporation of a BCP core into indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors effectively mitigated amide hydrolysis, a major metabolic liability of the parent phenyl-containing compound. nih.gov

Future directions in this area will involve:

Systematic exploration of structure-activity relationships (SAR): The growing library of functionalized BCPs will enable more comprehensive SAR studies to understand how the BCP core influences biological activity and pharmacokinetic properties. nih.gov

Development of novel bioisosteres: Moving beyond the established use of BCPs as para-phenyl mimics to explore their potential as surrogates for ortho- and meta-substituted arenes. pnas.org

Application in new therapeutic areas: Utilizing the unique properties of BCPs to design novel drug candidates for a wider range of diseases.

Materials science applications: Leveraging the rigid, rod-like structure of BCPs to create novel polymers, liquid crystals, and other advanced materials. rsc.org

The table below highlights some examples of how BCP functionalization has been used to modify the properties of bioactive compounds.

Original MoietyBCP AnalogueImproved PropertyApplicationRef
para-Substituted Fluorophenyl1,3-Disubstituted BCPPermeability, Solubilityγ-Secretase Inhibitor nih.govacs.org
Phenyl1,3-Disubstituted BCPMetabolic Stability (reduced amide hydrolysis)IDO1 Inhibitor nih.gov
Phenyl1,3-Disubstituted BCPSolubility, Metabolic StabilityGeneral Drug Discovery nih.gov
para-Substituted Benzene (B151609)1,3-Disubstituted BCPPhysicochemical PropertiesGeneral Drug Discovery nih.gov

Advanced Computational Modeling for Structural and Reactivity Predictions

Computational chemistry has become an indispensable tool in understanding and predicting the behavior of molecules. In the context of BCP chemistry, advanced computational modeling plays a crucial role in elucidating reaction mechanisms, predicting structural properties, and guiding the design of new synthetic methodologies and functionalized molecules.

Density Functional Theory (DFT) calculations have been instrumental in rationalizing the diverse reactivity of [1.1.1]propellane. rsc.org These studies have shown that the broad reactivity profile of propellane with anions, radicals, and cations is not solely due to strain relief but is also influenced by σ–π-delocalization of electron density within the cage-like structure. rsc.org This deeper mechanistic understanding can inform the development of more precise and efficient synthetic methods. edandersonchem.org

Computational models are also being used to predict the properties of BCP derivatives. For example, the nucleophilicity of bridgehead amines on the BCP scaffold has been assessed computationally, providing insights into their reactivity in condensation reactions. nih.gov Furthermore, computational analysis of non-covalent interactions, such as halogen and hydrogen bonding, on the BCP scaffold is helping to predict how these molecules will interact with biological targets. nih.gov This information is vital for the rational design of BCP-containing drugs. nih.gov

Future applications of computational modeling in BCP chemistry will likely include:

High-throughput virtual screening: Using computational methods to screen large virtual libraries of BCP derivatives to identify promising candidates for synthesis and biological testing.

Predictive models for ADME properties: Developing more accurate in silico models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of BCP-containing compounds.

De novo design: Employing computational algorithms to design novel BCP-based molecules with desired structural and functional properties.

Elucidation of complex reaction mechanisms: Using advanced computational techniques to study the transition states and reaction pathways of novel synthetic transformations involving BCPs.

The table below summarizes the application of computational methods in BCP chemistry.

Computational MethodApplicationKey InsightsRef
Density Functional Theory (DFT)Rationalizing [1.1.1]propellane reactivityImportance of σ–π-delocalization in addition to strain relief rsc.org
DFTPredicting nucleophilicity of BCP aminesUnderstanding reactivity differences in bicyclic amines nih.gov
DFT, Hirshfeld analysis, 2D fingerprint plotsAnalyzing non-covalent interactionsPredicting intermolecular interactions for drug design nih.gov
Computational AnalysisStabilizing radical intermediates in BCP synthesisImportance of aryl substituents in carbene addition reactions acs.orgnih.gov

Q & A

Q. What synthetic routes are available for {3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol, and what reaction conditions are critical?

this compound can be synthesized via iridium-catalyzed hydrogen borrowing alkylation. A representative protocol involves reacting a bicyclo[1.1.1]pentane precursor with tert-amyl alcohol at room temperature, followed by purification using silica gel column chromatography (elution with 0–2% methanol in CH₂Cl₂ + 1% triethylamine). Yield determination via ¹H NMR spectroscopy with an internal standard (e.g., 1,1,2,2-tetrachloroethane) is recommended to ensure accuracy . Key conditions include inert atmosphere handling and temperature control to prevent side reactions.

Q. How is this compound characterized, and what spectroscopic markers are diagnostic?

¹H NMR in CDCl₃ is critical for structural confirmation. Peaks corresponding to the bicyclo[1.1.1]pentane core (e.g., δ ~1.8–2.5 ppm for bridgehead protons) and the phenyl group (δ ~7.2–7.5 ppm) are key markers. Additional characterization via HRMS (ESI-TOF) provides molecular weight validation, while SMILES (e.g., CC(=O)CC12CC(C1)C2) and InChIKey identifiers aid in database cross-referencing .

Q. What are the stability and solubility profiles of this compound under laboratory conditions?

The compound’s hydrophobicity (predicted logP ~1.4) suggests limited aqueous solubility, favoring organic solvents like CH₂Cl₂ or THF. Stability testing under varying temperatures (e.g., 4°C vs. room temperature) and inert storage (argon atmosphere) is advised to prevent oxidation. Long-term storage in amber vials at –20°C is recommended, with periodic NMR checks for degradation .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral bicyclo[1.1.1]pentane derivatives be achieved?

Chiral resolution or asymmetric catalysis can be employed. For example, using chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) during alkylation steps. A related example is the synthesis of (S)-2-amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride, where stereocontrol was achieved via chiral pool starting materials .

Q. What strategies prevent ring-opening during functionalization of the bicyclo[1.1.1]pentane core?

Steric protection of the bridgehead positions is critical. For example, introducing electron-withdrawing groups (e.g., fluorine) or bulky substituents (e.g., pyrrolidinylmethyl) stabilizes the core. A validated method involves iridium-catalyzed C-alkylation at room temperature to minimize thermal strain . Boronate coupling (e.g., 2-(2-cyclopentyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane) also preserves the bicyclo structure under mild conditions .

Q. How does steric hindrance influence reactivity in cross-coupling reactions?

The rigid bicyclo[1.1.1]pentane scaffold creates a high steric environment, limiting accessibility to catalytic sites. For Suzuki-Miyaura coupling, pre-functionalization with boronates (e.g., dioxaborolane derivatives) improves reactivity. Kinetic studies show that Pd(PPh₃)₄ outperforms bulkier catalysts due to reduced steric clash .

Q. What computational methods predict the compound’s behavior in biological systems?

Density functional theory (DFT) calculates steric maps and electrostatic potential surfaces, guiding derivatization for drug discovery. For instance, docking studies of bicyclo[1.1.1]pentane-containing inhibitors (e.g., DNL343 for ALS) highlight the scaffold’s role in enhancing blood-brain barrier permeability .

Methodological Notes

  • Purification : Use gradient elution (hexane/EtOAc or CH₂Cl₂/MeOH) with silica gel chromatography. TLC (Rf ~0.5–0.6 in 10:1 hexane/diethyl ether) monitors progress .
  • Safety : Follow GHS guidelines (P280/P305+P351+P338) for handling irritants. Store in ventilated areas (P403+P233) and dispose via approved waste systems (P501) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.